Physicochemical Profile vs. Morpholinoquinoxaline WR1 – Higher Molecular Weight and Hydrogen-Bond Acceptor Count
Compared to the foundational PI3K inhibitor hit WR1 (a simple 2-morpholinoquinoxaline), this compound possesses a significantly higher molecular weight (377.4 vs. ~215.3 g/mol) and hydrogen-bond acceptor count (8 vs. 3), due to the insertion of an additional piperazine ring and a pyrimidine spacer [1]. These differences predict altered membrane permeability (higher polar surface area, ~82 vs. ~38 Ų) and solubility profiles, which may influence both oral bioavailability and in vitro assay behavior [2].
| Evidence Dimension | Physicochemical properties (MW, HBA, TPSA) |
|---|---|
| Target Compound Data | MW: 377.4 g/mol; HBA: 8; TPSA: ~82.4 Ų; XLogP3: 2.0 |
| Comparator Or Baseline | WR1 (2-morpholinoquinoxaline): MW ~215.3 g/mol; HBA: 3; TPSA ~38 Ų; estimated logP ~1.2 |
| Quantified Difference | MW: +162.1 g/mol (75% increase); HBA: +5; TPSA: +~44 Ų |
| Conditions | Computed properties (PubChem, RDKit); TPSA and logP values for WR1 estimated based on chemical structure |
Why This Matters
For procurement decisions, these physicochemical differences mean this compound cannot be assumed to share the same solubility, permeability, or assay compatibility as the simpler WR1 scaffold, and may require distinct formulation or handling protocols.
- [1] Wu P, Hu YZ, et al. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE. 2012;7(8):e43171. DOI: 10.1371/journal.pone.0043171 View Source
- [2] PubChem Compound Summary for CID 154883209, 2-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline. National Center for Biotechnology Information (2025). View Source
